[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE
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Overview
Description
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities . These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications .
Preparation Methods
The synthesis of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of hydrazine with aldehydes or ketones under reflux conditions . This process can be catalyzed by various agents, including copper and iodine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound .
Scientific Research Applications
In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent for conditions such as neuroinflammation and ischemia-reperfusion injury . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE is unique among similar compounds due to its specific structure and reactivity . Similar compounds include other indenoquinoxaline derivatives, such as 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone . These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C23H15N3O3 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] 4-methoxybenzoate |
InChI |
InChI=1S/C23H15N3O3/c1-28-15-12-10-14(11-13-15)23(27)29-26-21-17-7-3-2-6-16(17)20-22(21)25-19-9-5-4-8-18(19)24-20/h2-13H,1H3/b26-21- |
InChI Key |
UZGTZMRNPSLYKX-QLYXXIJNSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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